2-Keto-D-gluconic acid hemicalcium salt monohydrate
Overview
Description
2-Keto-D-gluconic acid hemicalcium salt monohydrate is a chemical compound with the molecular formula C6H9O7 · ½Ca · xH2O . . This compound is commonly used in various scientific research applications due to its unique properties and reactivity.
Mechanism of Action
Target of Action
The primary target of 2-Keto-D-gluconic acid hemicalcium salt hydrate is the UxuR regulon in E. coli . This regulon controls the genes for the metabolism of 2-keto-D-gluconic acid .
Mode of Action
2-Keto-D-gluconic acid interacts with its target by being converted to D-mannonate by the enzyme fructuronate reductase (EC 1.1.1.57) . This conversion is a key step in the metabolic pathway of the compound.
Biochemical Pathways
The biochemical pathway affected by 2-Keto-D-gluconic acid involves the conversion of 2-keto-D-gluconic acid to D-mannonate . This conversion is part of the UxuR regulon-controlled metabolic pathway in E. coli
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its bioavailability.
Result of Action
The result of the action of 2-Keto-D-gluconic acid hemicalcium salt hydrate is the production of D-mannonate . This compound can be used to make D-erythorbic acid using an α-amylase enzyme .
Action Environment
The action of 2-Keto-D-gluconic acid hemicalcium salt hydrate can be influenced by environmental factors such as temperature and the presence of certain substances. For example, one study found that the activity of an enzyme involved in the compound’s metabolic pathway was influenced by the presence of metal ions, organic solvents, and the chelating agent ethylene diamine tetra-acetic acid (EDTA) .
Biochemical Analysis
Biochemical Properties
The role of 2-Keto-D-gluconic acid hemicalcium salt hydrate in biochemical reactions is not fully understood. It is known that genes for the metabolism of 2-keto-D-gluconic acid are controlled by the UxuR regulon in E. coli . The compound is converted to D-mannonate by the enzyme fructuronate reductase (EC 1.1.1.57) .
Cellular Effects
It is known that 2-keto-D-gluconic acid exhibits antimicrobial properties against species of Pseudomonas that cause plant disease .
Molecular Mechanism
It is known to interact with enzymes such as fructuronate reductase
Metabolic Pathways
2-Keto-D-gluconic acid hemicalcium salt hydrate is involved in the metabolism of glucose and gluconic acid in some pseudomonas strains . It is also involved in the metabolism of uronic acids in E. coli .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Keto-D-gluconic acid hemicalcium salt monohydrate can be synthesized through the oxidation of D-glucose . The process involves the use of specific oxidizing agents and controlled reaction conditions to ensure the formation of the desired product. One method involves dissolving L-glutamic acid in anhydrous ethanol and adding concentrated sulfuric acid while maintaining the solution temperature below 5°C .
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation processes. Specific strains of bacteria, such as Pseudomonas, are used to convert glucose into 2-Keto-D-gluconic acid, which is then reacted with calcium ions to form the hemicalcium salt .
Chemical Reactions Analysis
Types of Reactions
2-Keto-D-gluconic acid hemicalcium salt monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include D-ribulose and D-arabinose when heated in pyridine with a nickel acetate catalyst . Additionally, the compound can be converted to D-erythorbic acid using an α-amylase enzyme .
Scientific Research Applications
2-Keto-D-gluconic acid hemicalcium salt monohydrate has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Calcium 2-keto-D-gluconate: Similar in structure and properties, used in similar applications.
D-Arabino-2-hexulopyranosonic acid hemicalcium salt hydrate: Another variant with similar uses.
Uniqueness
2-Keto-D-gluconic acid hemicalcium salt monohydrate is unique due to its specific reactivity and stability, making it suitable for a wide range of applications in scientific research and industry .
Properties
IUPAC Name |
calcium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H10O7.Ca.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-4,7-10H,1H2,(H,12,13);;1H2/q;;+2;/p-2/t2*2-,3-,4+;;/m11../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTJSFDOKRLTMQ-LWDDDOIUSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.O.[Ca+2] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.O.[Ca+2] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20CaO15 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3470-37-9, 1040352-40-6 | |
Record name | Calcium gluconate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1040352-40-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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